REACTION_CXSMILES
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[N:1]1[C:8](Cl)=[N:7][C:5](Cl)=[N:4][C:2]=1[Cl:3].C[Mg]Br.[CH3:13][O:14][C:15]1[CH:22]=[CH:21][C:18]([CH2:19][NH2:20])=[CH:17][CH:16]=1.[CH3:23]CN(C(C)C)C(C)C>C(Cl)Cl>[Cl:3][C:2]1[N:1]=[C:8]([CH3:23])[N:7]=[C:5]([NH:20][CH2:19][C:18]2[CH:21]=[CH:22][C:15]([O:14][CH3:13])=[CH:16][CH:17]=2)[N:4]=1
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Name
|
|
Quantity
|
3.69 g
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Type
|
reactant
|
Smiles
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N1=C(Cl)N=C(Cl)N=C1Cl
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Name
|
|
Quantity
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20 mL
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Type
|
reactant
|
Smiles
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C[Mg]Br
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Name
|
|
Quantity
|
100 mL
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Type
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solvent
|
Smiles
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C(Cl)Cl
|
Name
|
|
Quantity
|
2.74 g
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Type
|
reactant
|
Smiles
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COC1=CC=C(CN)C=C1
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Name
|
|
Quantity
|
2.6 g
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Type
|
reactant
|
Smiles
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CCN(C(C)C)C(C)C
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Control Type
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UNSPECIFIED
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Setpoint
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-10 °C
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Type
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CUSTOM
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Details
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The reaction was stirred for 4 h at −10° C.
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Rate
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UNSPECIFIED
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RPM
|
0
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
quenched with saturated ammonium chloride solution (20 mL)
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Type
|
CUSTOM
|
Details
|
The organic layer was separated
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
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Details
|
filtered
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Type
|
STIRRING
|
Details
|
The reaction was stirred for 18 h at r.t
|
Duration
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18 h
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Type
|
WASH
|
Details
|
The organic layer was washed with water (2×20 mL)
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Type
|
CUSTOM
|
Details
|
separated
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried (MgSO4)
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Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the solvent removed in vacuo
|
Type
|
CUSTOM
|
Details
|
The residue was crystallised from diisopropyl ether affording the title compound as a pale yellow solid (2.8 g, 51%)
|
Type
|
CUSTOM
|
Details
|
LCMS (ES+) 265 (M+H)+, RT 2.80 minutes (Method 5)
|
Duration
|
2.8 min
|
Reaction Time |
4 h |
Name
|
|
Type
|
|
Smiles
|
ClC1=NC(=NC(=N1)C)NCC1=CC=C(C=C1)OC
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Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |